4-Hydroxyamino Sulfosuccinic Acid Sodium Salt
Description
Properties
IUPAC Name |
sodium;4-hydroxy-1-(hydroxyamino)-1,4-dioxobutane-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO7S.Na/c6-3(7)1-2(4(8)5-9)13(10,11)12;/h2,9H,1H2,(H,5,8)(H,6,7)(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTRSTLCTSWPNF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NO)S(=O)(=O)[O-])C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6NNaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635389 | |
| Record name | Sodium 3-carboxy-1-(hydroxyamino)-1-oxopropane-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026417-71-9 | |
| Record name | Sodium 3-carboxy-1-(hydroxyamino)-1-oxopropane-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diesterification of Sulfosuccinic Acid Salts
A common initial step involves converting commercially available sulfosuccinic acid salts into diesters by heating in the presence of an alcohol. This reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The diester intermediate is crucial for subsequent reactions with hydroxylamine.
- Conditions: Heating sulfosuccinic acid salt in aqueous medium with alcohol (e.g., methanol) at moderate temperatures.
- Outcome: Formation of diester sulfosuccinate compounds with alkyl or aryl groups (R1, R2) attached via ester linkages.
Reaction with Hydroxylamine
The diester intermediates are reacted with hydroxylamine, often supplied as hydroxylamine hydrochloride, in an alkaline buffered aqueous environment at room temperature. This step converts the diester into sulfo-N-hydroxy succinimide or related hydroxamic acid derivatives.
- Conditions: Room temperature, alkaline buffer, aqueous medium.
- Mechanism: Nucleophilic attack by hydroxylamine on the ester carbonyl carbon, leading to ring-opening and formation of sulfo-hydroxamic acid esters.
- Advantages: This method is direct, avoids extensive purification, and produces fewer impurities compared to older methods.
Cyclization and Dehydration
The sulfo-hydroxamic acid intermediates undergo cyclization (ring closure) to form sulfo-N-hydroxy succinimide salts. This can be achieved by:
- Heating in glacial acetic acid at ~70–80°C for 2 hours under nitrogen atmosphere.
- Alternatively, dehydration can occur at room temperature in aqueous or organic solvents with agents such as acetic anhydride, dicyclohexylcarbodiimide, or carbonyldiimidazole.
This step is critical for obtaining the cyclic sulfo-N-hydroxy succinimide structure.
Isolation and Purification
The final sodium salt is isolated by filtration after precipitation, followed by recrystallization from aqueous methanol, isopropanol, or acetone mixtures. Drying under vacuum at 40–55°C yields a product with high purity (typically 95–98%).
- Purity: Quantitative ^1H-NMR and HPLC analyses confirm purity >98% with minimal sulfo-succinimide impurities (<0.1%).
- Physical form: White amorphous or crystalline solid.
Comparative Analysis of Preparation Methods
| Step | Traditional Methods | Novel Methods (Patented) | Advantages of Novel Methods |
|---|---|---|---|
| Starting Material | Sulfosuccinic acid salts, maleic anhydride derivatives | Commercial sulfosuccinic acid salts | Readily available, fewer hazardous reagents |
| Diesterification | High temperature, use of nitrobenzene solvent | Heating in aqueous alcohol medium at moderate temperature | Safer solvents, reduced side products |
| Hydroxylamine Reaction | Multiple steps, long reaction times (~50 days) | Direct reaction in alkaline buffer at room temperature | Shorter reaction time (2–5 days), fewer steps |
| Cyclization/Dehydration | High temperature, hazardous solvents, black tarry by-products | Mild heating in acetic acid or room temperature dehydration | Cleaner reaction, less impurities |
| Purification | Multiple recrystallizations, complex solvent systems | Simple filtration and recrystallization | Higher yield, less solvent use |
| Product Purity | Variable, presence of sulfosuccinimide impurities | >95% purity, <0.1% impurities | Suitable for critical quantitative assays |
Experimental Data Summary
| Parameter | Conditions/Results |
|---|---|
| Starting material | Sulfosuccinic monohydroxamic acid sodium salt (237.3 g) |
| Reaction medium | Glacial acetic acid (700 g) |
| Cyclization temperature | 70–80°C |
| Reaction time | 2 hours |
| Product yield | 68 g (initial precipitate), additional 70 g recovered by acetone dilution |
| Product purity | 98.4% by quantitative ^1H-NMR |
| Impurity level | <0.1% sulfo-succinimide by C-18 ion pair HPLC |
| Drying conditions | Vacuum drying at 40–55°C |
Research Findings and Industrial Implications
- The novel synthetic methods for 4-Hydroxyamino Sulfosuccinic Acid Sodium Salt significantly reduce reaction time from approximately 50 days to 2–5 days, enabling efficient batch processing at kilogram scale.
- Use of aqueous and alcoholic media in diesterification and hydroxylamine reaction steps eliminates the need for hazardous solvents like nitrobenzene.
- The process yields high-purity products suitable for sensitive biochemical applications, with minimal impurities that could interfere with assay results.
- The simplicity and scalability of these methods make them attractive for industrial production, reducing costs and environmental impact.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s three key functional groups enable diverse chemical interactions:
-
Hydroxyamino group (-NHOH) :
-
Condensation reactions : Reacts with carbonyl compounds (ketones/aldehydes) to form oximes under acidic or basic conditions.
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Redox reactions : Vulnerable to oxidation to nitroso or nitro groups under strong oxidizing agents.
-
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Sulfonate group (-SO₃Na) :
-
Nucleophilic substitution : Acts as a leaving group in displacement reactions, though less reactive than tosylates or mesylates.
-
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Carboxylate groups (-COO⁻) :
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Esterification : Can react with alcohols to form esters under acidic catalysis.
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Amidation : Potential for amide bond formation with amines.
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Biological and Physical Interactions
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Antioxidant activity : The hydroxyamino group may scavenge free radicals, mitigating oxidative stress in biological systems.
-
Surfactant behavior : The sulfonate group enables micelle formation, influencing solubility and aggregation in solutions (as observed in sodium dioctyl sulfosuccinate analogs) .
Comparative Functionalities
| Functional Group | Reaction Type | Example Reactants |
|---|---|---|
| Hydroxyamino | Oximation (with ketones/aldehydes) | Formaldehyde, acetone |
| Sulfonate | Nucleophilic substitution | Alkyl halides, amines |
| Carboxylate | Esterification, amidation | Alcohols, amines |
Stability Considerations
-
Hydrolysis sensitivity : Sulfonate esters (if present) may hydrolyze under acidic conditions, though the sodium salt form is more stable .
-
pH dependence : Carboxylate groups deprotonate in basic solutions, affecting reactivity.
Research Gaps
The provided sources lack explicit experimental data on reaction kinetics, product yields, or catalytic conditions for 4-Hydroxyamino Sulfosuccinic Acid Sodium Salt. Future studies could explore:
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Oxidative stability of the hydroxyamino group.
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Surfactant interactions in biological membranes.
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Applications in drug delivery systems leveraging its dual functional groups.
Scientific Research Applications
4-Hydroxyamino Sulfosuccinic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxyamino Sulfosuccinic Acid Sodium Salt involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport across biological membranes. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfosuccinates
Structural and Functional Group Differences
Key Property Comparisons
Solubility and Surface Activity
- Ester-Based Sulfosuccinates (e.g., Docusate Sodium, NaDEHS):
- 4-Hydroxyamino Sulfosuccinate: Expected higher water solubility due to polar hydroxyamino group, favoring applications in aqueous systems or as a chelating agent.
Reactivity and Stability
- Hydroxyamino Group: May participate in redox reactions or metal coordination, unlike ester-based analogs. This could enable use in catalytic or biomedical contexts (e.g., antioxidant assays) .
- Ester Groups :
- Hydrolytically stable under neutral conditions but degrade in acidic/alkaline environments, limiting long-term stability in harsh conditions .
Biological Activity
4-Hydroxyamino Sulfosuccinic Acid Sodium Salt (CAS No. 1026417-71-9) is a sulfosuccinic acid derivative characterized by its unique hydroxyamino group, which confers distinct chemical properties and biological activities. This compound has garnered attention for its potential applications in biochemistry and pharmaceuticals, particularly regarding its antioxidant properties, surfactant capabilities, and interactions with biological systems.
- Molecular Formula : C₄H₆NNaO₇S
- Molecular Weight : Approximately 235.15 g/mol
- Appearance : White solid
The presence of the hydroxyamino group allows for versatile interactions within biological systems, enhancing its reactivity compared to simpler analogs.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in various biological contexts. Antioxidants are vital in preventing cellular damage caused by free radicals, thus playing a role in disease prevention and health maintenance.
Surfactant Activity
As a surfactant, this compound can influence cell membrane dynamics, potentially affecting processes such as drug delivery and absorption. Its ability to modify surface tension makes it applicable in formulations aimed at enhancing the bioavailability of therapeutic agents.
Protein Interactions
Studies have shown that this compound can interact with proteins, potentially altering their structure and function. This interaction is significant for understanding how this compound may affect various biochemical pathways and cellular functions.
Case Study 1: Antioxidant Effectiveness
A study conducted on the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. The compound was tested against various radical-generating systems, showing a dose-dependent response in antioxidant activity.
Case Study 2: Surfactant Properties in Drug Delivery
In vitro studies evaluated the surfactant properties of the compound in drug formulations. Results indicated that the inclusion of this compound improved the solubility and stability of poorly soluble drugs, enhancing their therapeutic efficacy.
Interaction with Metal Ions
Research has also explored the interaction of this compound with metal ions, suggesting potential applications in bioremediation and metal ion sequestration. The ability to form complexes with metal ions could be leveraged for environmental applications.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Sulfosuccinic Acid Sodium Salt | C₄H₆NaO₆S | Lacks hydroxyamino group; simpler structure |
| 3-Aminopropane-1-sulfonic Acid | C₃H₇NNaO₃S | Contains an amino group; different functional properties |
| **Hydroxylamine | H₅N₃O | Simple structure; lacks sulfonate functionality |
The unique combination of sulfonate and hydroxyamino functionalities in this compound allows for diverse interactions within biological systems, enhancing its potential applications compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of 4-Hydroxyamino Sulfosuccinic Acid Sodium Salt?
- Methodological Answer :
- FT-IR Spectroscopy : Use Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups such as sulfonic acid (-SO₃⁻) and hydroxylamino (-NHOH) moieties. Compare peaks with reference spectra of sulfosuccinic acid derivatives (e.g., sulfosuccinic acid at ~1,050 cm⁻¹ for S=O stretching) .
- HPLC with ELSD/CAD Detection : Employ a Primesep B4 column (3.2×50 mm, 5 µm) with a gradient of acetonitrile (10–50%) and ammonium formate buffer (pH 3.0, 60–180 mM) over 10 minutes. Detection via evaporative light scattering (ELSD) ensures sensitivity for non-UV-absorbing sulfonate groups .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Stepwise Esterification and Sulfonation : React succinic acid with hydroxylamine under controlled pH (6–8) to form the hydroxyamino intermediate, followed by sulfonation using sulfur trioxide complexes (e.g., SO₃-trimethylamine). Monitor reaction progress via pH titration and thin-layer chromatography (TLC) .
- Critical Parameters : Maintain temperature below 60°C to prevent decomposition of the hydroxylamino group. Use inert atmospheres (N₂) to avoid oxidation .
Q. What protocols ensure safe handling and storage of this compound?
- Methodological Answer :
- Storage : Store in airtight containers at 4°C, away from strong acids/bases and heavy metal ions, which may catalyze degradation. Desiccate to prevent hygroscopic absorption .
- Safety Protocols : Use PPE (gloves, goggles) due to potential irritancy. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments of this compound?
- Methodological Answer :
- Multi-Technique Validation : Combine HPLC-ELSD (for non-polar impurities) with LC-MS (to detect ionic byproducts). For example, use a Newcrom BH column with a mobile phase of 0.1% formic acid in water/acetonitrile to separate sodium salts from sulfosuccinate esters .
- Quantitative NMR (qNMR) : Employ ¹H-NMR with an internal standard (e.g., maleic acid) to quantify residual solvents or unreacted intermediates .
Q. What experimental designs are effective for studying the compound’s surfactant properties in aqueous systems?
- Methodological Answer :
- Critical Micelle Concentration (CMC) Determination : Measure surface tension using a tensiometer at varying concentrations. Plot surface tension vs. log[concentration]; the inflection point indicates CMC. Compare with structurally similar surfactants (e.g., sodium dioctyl sulfosuccinate, CMC ~0.1 mM) .
- Dynamic Light Scattering (DLS) : Characterize micelle size distribution in colloidal systems. For example, analyze hydrodynamic radii at pH 7.4 to simulate physiological conditions .
Q. How can researchers assess the compound’s stability under oxidative or hydrolytic stress?
- Methodological Answer :
- Forced Degradation Studies :
- Oxidative Stress : Expose to 3% H₂O₂ at 40°C for 24 hours. Monitor degradation via HPLC-UV at 210 nm .
- Hydrolytic Stress : Incubate in buffers (pH 2, 7, 12) at 60°C for 48 hours. Use ion chromatography to quantify sulfate/sulfite byproducts .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
